molecular formula C11H15FN2O2 B1524542 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid CAS No. 1248655-94-8

2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid

Cat. No. B1524542
CAS RN: 1248655-94-8
M. Wt: 226.25 g/mol
InChI Key: UMNMXJZHBFJIQF-UHFFFAOYSA-N
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Description

Cimbuterol is a β-adrenergic receptor agonist . It is used as a laboratory chemical and for the manufacture of substances .


Molecular Structure Analysis

The molecular formula of Cimbuterol is C13H19N3O . The exact mass is 233.15300 .


Physical And Chemical Properties Analysis

The melting point of Cimbuterol is 189-191°C . The molecular weight is 233.31 . The exact mass is 233.15300 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related compounds, such as 2-amino-5-fluorothiazole hydrochloride, highlights methods involving no chromatographic purification and suitable for multikilogram quantities. This indicates potential for large-scale production of similar compounds like 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid (Briner et al., 2006).
  • Solid-Phase Synthesis : Techniques involving solid-phase synthesis, as used for producing substituted 2-aminomethylbenzimidazoles from 4-fluoro-3-nitrobenzoic acid, might be applicable for creating derivatives of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid (Kilburn et al., 2000).

Applications in Medicinal Chemistry

  • Antitumor Properties : Research on similar compounds, like 2-(4-amino-3-methylphenyl)benzothiazoles, shows potential antitumor properties, indicating possible applications of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid in developing novel cancer therapies (Bradshaw et al., 2002).
  • Radiopharmaceutical Applications : The synthesis of radio-labeled compounds like 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine suggests potential use of 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid in radiopharmaceuticals (Wagner et al., 2009).

Optical and Fluorescence Properties

  • Fluorescence Studies : Research into the dual fluorescence effects of thiadiazoles suggests potential for 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid in fluorescence-based applications, such as biological imaging or sensing (Budziak et al., 2019).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds : Studies on oxadiazole natural product analogs indicate potential in synthesizing bioactive compounds with 2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid, which may have applications in drug discovery (Maftei et al., 2013).

Mechanism of Action

Cimbuterol is a β-adrenergic receptor agonist .

Safety and Hazards

Cimbuterol can cause skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity - single exposure (Category 3) . It is advised to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray .

properties

IUPAC Name

2-amino-5-(tert-butylamino)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)14-9-4-6(10(15)16)8(13)5-7(9)12/h4-5,14H,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNMXJZHBFJIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C(=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(tert-butylamino)-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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